Methyl Carbamate at the 2-Position Confers 3–20-Fold Potency Gain Over Free 2-Amine in Src Kinase Assays
In a systematic SAR study of 2-aminothiazole-based Src kinase inhibitors, conversion of the free 2-amine to a methyl carbamate (compound 7a) increased potency by 3–20-fold relative to the unsubstituted parent 2-aminothiazole (1) in biochemical Src kinase assays [1]. This quantitatively establishes that the methyl carbamate moiety on the target compound (CAS 946313-81-1) is structurally and pharmacologically superior to the free amine found in the simplest 2-aminothiazole analog for kinase inhibition potency.
| Evidence Dimension | Src kinase inhibitory potency (fold change vs. parent 2-aminothiazole) |
|---|---|
| Target Compound Data | Methyl carbamate substitution (analogous to 7a): 3–20-fold more potent than free 2-amine (extrapolated from J. Med. Chem. 2006 SAR) |
| Comparator Or Baseline | 2-Aminothiazole (1, parent scaffold, free NH₂ at 2-position): baseline potency = 1× |
| Quantified Difference | 3–20-fold increase in potency |
| Conditions | Biochemical Src-family kinase inhibition assay (isolated enzyme, cell-free) |
Why This Matters
For procurement decisions, this >3-fold potency advantage means the methyl carbamate derivative can achieve effective enzyme inhibition at lower concentrations than the free amine analog, reducing material consumption in screening campaigns.
- [1] Das, J.; Chen, P.; Norris, D.; Padmanabha, R.; Lin, J.; Moquin, R. V.; Shen, Z.; Cook, L. S.; Doweyko, A. M.; Pitt, S.; Pang, S.; Shen, D. R.; Fang, Q.; de Fex, H. F.; McIntyre, K. W.; Shuster, D. J.; Gillooly, K. M.; Behnia, K.; Schieven, G. L.; Wityak, J.; Barrish, J. C. 2-Aminothiazole as a Novel Kinase Inhibitor Template. J. Med. Chem. 2006, 49, 6819–6832. (Specifically: methyl carbamate 7a is 3–20-fold more potent than parent 1.) View Source
